N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

TRPV4 pyrrolidine sulfonamide ion channel antagonist

N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2034393-48-9) is a synthetic organic compound with the molecular formula C17H18ClN3O4S and a molecular weight of 395.86 g/mol. It belongs to the pyrrolidine sulfonamide class and contains a 3-chloropyridine moiety, structural features commonly explored in medicinal chemistry for kinase inhibition and ion channel modulation.

Molecular Formula C17H18ClN3O4S
Molecular Weight 395.86
CAS No. 2034393-48-9
Cat. No. B2951980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
CAS2034393-48-9
Molecular FormulaC17H18ClN3O4S
Molecular Weight395.86
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C17H18ClN3O4S/c1-12(22)20-13-2-4-15(5-3-13)26(23,24)21-9-7-14(11-21)25-17-6-8-19-10-16(17)18/h2-6,8,10,14H,7,9,11H2,1H3,(H,20,22)
InChIKeyZWNGLGVGOMSOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2034393-48-9) Lacks Public Quantitative Differentiation Data for Evidence-Based Selection


N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2034393-48-9) is a synthetic organic compound with the molecular formula C17H18ClN3O4S and a molecular weight of 395.86 g/mol . It belongs to the pyrrolidine sulfonamide class and contains a 3-chloropyridine moiety, structural features commonly explored in medicinal chemistry for kinase inhibition and ion channel modulation [1]. However, despite extensive searching of primary research literature, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB), no quantitative bioactivity data (e.g., IC50, Ki, EC50), selectivity profiles, or head-to-head comparator studies were identified for this specific compound. All accessible information is limited to vendor product listings, which lack the experimental evidence required for scientific procurement decisions.

Why In-Class Pyrrolidine Sulfonamide Analogs Cannot Substitute for This Compound Without Quantitative Verification


Within the pyrrolidine sulfonamide class, minor structural modifications—such as the position of the chlorine atom on the pyridine ring, the nature of the sulfonamide N-substituent, or the pyrrolidine ring substitution pattern—can profoundly alter target potency, selectivity, and pharmacokinetic properties [1]. For example, in the closely related TRPV4 antagonist series, moving from a 2-chloropyridine to a 3-chloropyridine or changing the acetamide group to a benzonitrile can shift IC50 values by orders of magnitude [1]. Therefore, assuming functional equivalence between N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide and any other pyrrolidine sulfonamide is scientifically unjustified without direct experimental comparison. The absence of publicly available quantitative data for this compound makes generic substitution a high-risk decision for any research or industrial application.

Quantitative Differentiation Evidence for N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide Procurement: Data Gap Assessment


Absence of Publicly Available Potency Data Precludes Comparator-Based Selection for N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB using the CAS number, IUPAC name, InChIKey (ZWNGLGVGOMSOHC-UHFFFAOYSA-N), and substructure queries yielded no quantitative bioactivity data for this compound [1][2]. The structurally related compound GSK3395879, a pyrrolidine sulfonamide TRPV4 antagonist, has a reported IC50 of 1 nM against hTRPV4 , but this compound differs significantly in its substitution pattern (e.g., it contains a 4-cyano-3-fluorophenoxy group rather than a 3-chloropyridin-4-yloxy group). Until direct comparative data are generated and published, no evidence-based claim of differentiation can be made.

TRPV4 pyrrolidine sulfonamide ion channel antagonist

No Selectivity Profile Available for N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide to Assess Off-Target Risk

Selectivity profiling is essential for distinguishing research tool compounds from promiscuous binders. For the pyrrolidine sulfonamide class, selectivity varies dramatically: GSK3395879 shows high selectivity for TRPV4 over related TRP channels, while other analogs in the same patent series exhibit broader polypharmacology [1]. For the target compound, no kinome-wide or CEREP panel selectivity data are publicly available, making it impossible to assess its utility as a selective pharmacological probe versus a non-selective tool [2].

kinase selectivity off-target profiling safety pharmacology

Lack of Physicochemical and ADME Data Hinders Formulation and Experimental Design Decisions for This Pyrrolidine Sulfonamide

Key developability parameters such as aqueous solubility, LogP/D, metabolic stability, and permeability are unknown for this compound. While the pyrrolidine sulfonamide class generally exhibits moderate to good oral bioavailability [1], specific substituents like the 3-chloropyridine versus other heterocycles can markedly impact solubility and clearance [1]. The calculated molecular weight (395.86 g/mol) and the presence of multiple hydrogen bond acceptors suggest potential solubility challenges, but without experimental LogD or kinetic solubility data, formulation planning is speculative .

ADME physicochemical properties solubility formulation

Recommended Application Scenarios for N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide Based on Available Evidence


Chemical Biology Probe Development in TRPV4 or Related Ion Channel Research (Conditional on Future Primary Data Generation)

Given the structural resemblance to the TRPV4 antagonist chemotype, this compound could be evaluated as a novel scaffold for TRPV4 or related TRP channel modulation, but only after the generation of primary potency and selectivity data. Researchers should first determine its IC50 against hTRPV4 and counter-screen against related channels (TRPV1, TRPV2, TRPV3, TRPA1) to establish its utility as a chemical probe [1]. Without these data, it cannot currently be recommended for any target-based application.

Structure-Activity Relationship (SAR) Studies for Pyrrolidine Sulfonamide Medicinal Chemistry Campaigns

This compound can serve as a key intermediate or comparator in SAR exploration of the pyrrolidine sulfonamide class, particularly for understanding the impact of the 3-chloropyridin-4-yloxy substituent on target engagement and physicochemical properties. Its value in this context is contingent upon the generation of comparative data against analogs bearing alternative heterocycles (e.g., 2-chloropyridine, 4-cyanophenoxy, or thiophene variants) [2].

Method Development and Analytical Reference Standard for LC-MS or NMR Characterization

With a defined molecular formula (C17H18ClN3O4S) and mass (395.86 g/mol), this compound can be used as a reference standard for developing and validating analytical methods such as LC-MS or NMR for pyrrolidine sulfonamide libraries. Its unique InChIKey (ZWNGLGVGOMSOHC-UHFFFAOYSA-N) provides a definitive identifier for database registration and compound tracking .

Negative Control or Inactive Comparator in Assays Where the 3-Chloropyridine Moiety is Hypothesized to Abolish Activity

If future studies demonstrate that the 3-chloropyridin-4-yloxy group confers inactivity against a specific target while closely related analogs are active, this compound could serve as a valuable negative control. This application depends entirely on the generation of confirmatory bioactivity data showing lack of effect relative to active comparators.

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